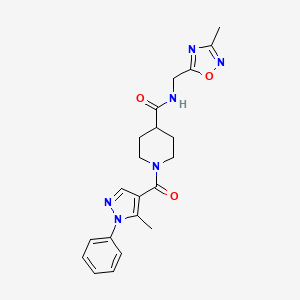
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound consists of several structural motifs that contribute to its biological activity:
- Oxadiazole moiety: Known for its diverse pharmacological effects.
- Pyrazole ring: Associated with various biological activities including anti-inflammatory and analgesic effects.
- Piperidine structure: Often linked to neuropharmacological activities.
Antimicrobial Activity
Research indicates that compounds with oxadiazole and piperidine structures exhibit notable antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains. A study evaluated a series of synthesized oxadiazole and piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives demonstrated significant inhibition zones, suggesting potential as antimicrobial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound was tested against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The results showed that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Comparative Drug |
|---|---|---|
| MCF7 | 12 | Doxorubicin (10) |
| A549 | 15 | Cisplatin (14) |
Enzyme Inhibition
Enzyme inhibition studies have revealed that the compound acts as an effective inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was determined through kinetic studies, showing promising results in the micromolar range.
| Enzyme | Ki (µM) |
|---|---|
| Acetylcholinesterase | 5 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds similar to this compound. One notable study synthesized a series of piperidine derivatives and assessed their pharmacological profiles. The findings suggested that modifications on the piperidine ring significantly influenced biological activity, particularly in enhancing anticancer properties .
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-18(12-23-27(14)17-6-4-3-5-7-17)21(29)26-10-8-16(9-11-26)20(28)22-13-19-24-15(2)25-30-19/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKQQJANPYBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NCC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














